Molecular weight and formula analysis of Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate
Molecular weight and formula analysis of Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate
Technical Whitepaper: Structural Characterization and Analytical Profiling of Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate
Executive Summary & Strategic Context
In the landscape of modern medicinal chemistry, polysubstituted indoles represent a "privileged scaffold," serving as the core architecture for numerous kinase inhibitors, antivirals, and 5-HT receptor modulators. The specific derivative Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate is a high-value intermediate. Its structural complexity arises from the dense functionalization of the pyrrole ring (positions 2 and 3) combined with the steric and electronic influence of the bromine atom at position 4.
This guide provides a definitive technical analysis of this compound. Unlike simple catalog reagents, this molecule requires a rigorous analytical strategy to differentiate it from regioisomers (e.g., 5-bromo or 6-bromo analogs) and to validate the integrity of the labile C3-formyl group.
Theoretical Physicochemical Profile
Before initiating wet-lab protocols, we must establish the theoretical baseline. The presence of bromine introduces unique mass spectrometric signatures that are non-negotiable for identity confirmation.
Table 1: Physicochemical Constants
| Property | Value | Technical Note |
| Molecular Formula | C₁₁H₈BrNO₃ | Validated based on neutral structure.[1] |
| Average Molecular Weight | 282.09 g/mol | Weighted average of natural isotopes. |
| Monoisotopic Mass | 280.9688 Da (⁷⁹Br) | Base peak for High-Resolution MS (HRMS). |
| Exact Mass (⁸¹Br) | 282.9667 Da | The secondary isotope peak. |
| Element Count | C: 11, H: 8, Br: 1, N: 1, O: 3 | |
| Isotopic Pattern | 1:1 Doublet | Distinctive equal intensity of M and M+2 peaks due to ⁷⁹Br/⁸¹Br abundance.[2] |
Expert Insight: The "Smoking Gun" for this molecule is not the molecular weight itself, but the isotopic fine structure . In Low-Resolution Mass Spectrometry (LRMS), you must observe a doublet at m/z 282 and 284 (for [M+H]⁺) with near-equal intensity. Any deviation suggests debromination or contamination.
Synthetic Pathway & Causality[3]
To understand the impurities you might encounter (and how to analyze them), you must understand the synthesis. This compound is rarely isolated from nature; it is synthesized via the Vilsmeier-Haack formylation of the precursor Methyl 4-bromo-1H-indole-2-carboxylate.
Mechanism-Based Impurity Profiling
The C4-bromo substituent exerts a steric effect that can hinder electrophilic attack at C3. Consequently, unreacted starting material is a common impurity. Furthermore, the Vilsmeier reagent (POCl₃/DMF) is moisture-sensitive; incomplete hydrolysis can lead to iminium salt intermediates appearing in the LC-MS trace.
Figure 1: Synthetic Logic & Impurity Origins
Caption: The Vilsmeier-Haack pathway. Note that the C3-Iminium intermediate requires aggressive hydrolysis to yield the final aldehyde.
Analytical Characterization Protocols
Protocol A: High-Resolution Mass Spectrometry (HRMS)
Purpose: To confirm formula and halogen presence.
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Sample Preparation: Dissolve 0.1 mg of the solid in 1 mL of HPLC-grade Methanol (MeOH).
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Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).
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Why Positive? The indole nitrogen and the carbonyl oxygens are proton-acceptors.
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Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile Gradient.
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Critical Step: Avoid ammonium buffers if possible, as they can form [M+NH₄]⁺ adducts that complicate the Br isotope pattern interpretation.
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Data Interpretation:
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Look for [M+H]⁺ at 281.97 (⁷⁹Br) and 283.97 (⁸¹Br).
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Look for [M+Na]⁺ at 303.95 and 305.95 .
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Fail Criteria: If the M+2 peak is <30% or >150% of the M peak, the sample is not the brominated target.
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Protocol B: Nuclear Magnetic Resonance (¹H NMR)
Purpose: To verify the regiochemistry (position of the Formyl and Bromo groups).
Solvent: DMSO-d₆ (preferred over CDCl₃ due to solubility and NH visibility).
Key Diagnostic Signals:
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Indole NH (~12.5 ppm, broad singlet): Confirms the indole core is intact (N1-H).
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Formyl -CHO (~10.6 ppm, sharp singlet): The most deshielded proton. Its presence confirms the success of the Vilsmeier reaction.
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Methyl Ester -OCH₃ (~3.95 ppm, singlet): Integrating to 3 protons.
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Aromatic Region (7.0 - 7.6 ppm):
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You expect three aromatic protons (H5, H6, H7).[3]
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Coupling Logic: Because Br is at C4, the remaining protons are contiguous (C5-C6-C7).
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H5: Doublet (coupled to H6).
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H6: Triplet (coupled to H5 and H7).
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H7: Doublet (coupled to H6).
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Differentiation: If the Br were at C5, you would see two doublets with meta coupling (H4, H6) and one doublet with ortho coupling (H7). The splitting pattern (d, t, d) confirms the C4 substitution.
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Analytical Workflow Diagram
This self-validating workflow ensures that no step is skipped during the QC process.
Figure 2: Decision Tree for Compound Validation
Caption: Systematic QC workflow. Note that MS confirms composition, while NMR confirms regiochemistry.
References
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Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[4] Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122.[4]
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BenchChem. (2025).[5][6] The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry.
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PubChem. (2025). Compound Summary: 4-Bromo-1H-indole-3-carbaldehyde (Analogous Substructure). National Library of Medicine.
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Organic Syntheses. (2003). Synthesis of Indoles by Palladium-Catalyzed Reductive N-Heteroannulation: Methyl Indole-4-Carboxylate. Org.[7][4][6][8][9][10] Synth. 80, 75.
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SaveMyExams. (2025). Mass Spectrometry: The M+1 & M+2 Peaks (Bromine Isotope Patterns).[2][11][12]
Sources
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